molecular formula C18H16N6NaO6S2+ B12695587 p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt CAS No. 94022-42-1

p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt

Cat. No.: B12695587
CAS No.: 94022-42-1
M. Wt: 499.5 g/mol
InChI Key: WISCXNHCXFFLKU-UHFFFAOYSA-N
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Description

p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its chromophoric properties, and its sulfonic acid groups, which enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4,6-diamino-m-phenylene. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzenesulphonic acid under alkaline conditions to form the azo compound.

    Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt undergoes several types of chemical reactions:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the compound’s color-changing properties. The sulfonic acid groups enhance the compound’s solubility, allowing it to interact with various molecular targets in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, potassium salt
  • p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, calcium salt

Uniqueness

The sodium salt form of p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid is unique due to its high solubility in water, making it particularly useful in aqueous applications. Its stability and vibrant color also make it a preferred choice in various industrial and research settings.

Properties

CAS No.

94022-42-1

Molecular Formula

C18H16N6NaO6S2+

Molecular Weight

499.5 g/mol

IUPAC Name

sodium;4-[[2,4-diamino-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C18H16N6O6S2.Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);/q;+1

InChI Key

WISCXNHCXFFLKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)O)S(=O)(=O)O.[Na+]

Origin of Product

United States

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